molecular formula C16H20N6OS B6012226 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

Cat. No. B6012226
M. Wt: 344.4 g/mol
InChI Key: AXSOLKWSNFKLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine blocks the activation and proliferation of B-cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and Physiological Effects:
2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its selectivity for BTK, which makes it a promising therapeutic agent for various diseases. However, 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the development and application of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One potential direction is to explore the use of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in combination with other therapeutic agents to enhance its efficacy. Another direction is to investigate the potential of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in treating other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and to improve its pharmacokinetic properties.
Conclusion:
In conclusion, 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a promising small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selectivity for BTK makes it an attractive target for drug development, and its impact on various biochemical and physiological processes makes it a promising therapeutic agent. Further research is needed to fully understand the potential of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and to optimize its use in clinical settings.

Synthesis Methods

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,4-diaminopyridine with 4-chloro-2-fluoropyrimidine to form 4-(3-pyridinylamino)-2-fluoropyrimidine. This intermediate is then reacted with 1-boc-3-pyrrolidinamine to form 4-(3-(1-boc-3-pyrrolidinyl)aminopyridin-2-yl)-2-fluoropyrimidine. Finally, the compound is reacted with 1-(1,2,3-thiadiazol-4-yl)carbonyl chloride to form 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine.

Scientific Research Applications

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has shown promising results in inhibiting the growth of cancer cells and reducing the severity of autoimmune and inflammatory diseases.

properties

IUPAC Name

[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c23-15(14-11-24-20-19-14)22-9-4-13(10-22)12-2-7-21(8-3-12)16-17-5-1-6-18-16/h1,5-6,11-13H,2-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOLKWSNFKLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CSN=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-(1,2,3-Thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

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